(1R*,7aS*)-Hexahydro-pyrrolizin-1-ol
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Overview
Description
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol: is a chemical compound with the molecular formula C7H13NO It is a member of the pyrrolizine family, characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol typically involves the hydrogenation of pyrrolizine derivatives. One common method includes the catalytic hydrogenation of pyrrolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the double bonds in the pyrrolizine ring, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a reduced state.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,7AS)-hexahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with biological receptors to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine: A similar compound with an amine group instead of a hydroxyl group.
Octahydro-1H-pyrrolo[3,4-b]pyridine: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
(1R,7AS)-hexahydro-1H-pyrrolizin-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications where specific interactions are required.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
UCQIGQBEAGJWTF-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)O |
Canonical SMILES |
C1CC2C(CCN2C1)O |
Origin of Product |
United States |
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